molecular formula C8H5F2N3O2 B13287053 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B13287053
M. Wt: 213.14 g/mol
InChI Key: ONARPDQWOVFACS-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a difluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired compound . The reaction conditions can be adjusted to favor the formation of either 5-difluoromethyl or 7-difluoromethyl derivatives, with trifluoroacetic acid predominantly yielding the 5-difluoromethyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the difluoromethyl group or other substituents on the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s binding affinity to receptors and its metabolic stability . The exact molecular targets and pathways vary depending on the specific application, such as inhibiting bacterial growth or modulating cellular processes in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to the specific positioning of the difluoromethyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H5F2N3O2

Molecular Weight

213.14 g/mol

IUPAC Name

7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C8H5F2N3O2/c9-6(10)5-1-2-11-7-4(8(14)15)3-12-13(5)7/h1-3,6H,(H,14,15)

InChI Key

ONARPDQWOVFACS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)C(=O)O)N=C1)C(F)F

Origin of Product

United States

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